6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1310384-91-8
Cat. No.: VC0058952
Molecular Formula: C12H17BN2O4
Molecular Weight: 264.088
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310384-91-8 |
|---|---|
| Molecular Formula | C12H17BN2O4 |
| Molecular Weight | 264.088 |
| IUPAC Name | 6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
| Standard InChI Key | MCUGBOXKQIFHEP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)[N+](=O)[O-] |
Introduction
Structural Properties and Chemical Identification
6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex heterocyclic compound belonging to the pyridine family. The molecule contains several functional groups that contribute to its chemical behavior and synthetic utility. The pyridine core provides the basic aromatic nitrogen-containing structure, while the boronic ester group at position 2 serves as a reactive handle for further chemical transformations.
The compound possesses the following key chemical identifiers and physical properties:
| Property | Value |
|---|---|
| CAS Number | 1310384-91-8 |
| Molecular Formula | C₁₂H₁₇BN₂O₄ |
| Molecular Weight | 264.08538 g/mol |
| IUPAC Name | 6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
| Standard InChIKey | MCUGBOXKQIFHEP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)N+[O-] |
| PubChem Compound ID | 53398514 |
Electronic Structure and Reactivity
The reactivity of 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is largely governed by the electronic effects of its substituents on the pyridine ring. The nitro group, being strongly electron-withdrawing, depletes electron density from the pyridine ring, particularly at the positions ortho and para to it. This creates an electron-deficient system that can influence the reactivity of the boronic ester functionality.
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), commonly known as a "pinacol boronate" or "BPin" group, contains a boron atom connected to two oxygen atoms of the dioxaborolane ring. This arrangement makes the boron atom Lewis acidic and capable of participating in transmetalation reactions, which is crucial for its role in cross-coupling chemistry.
The presence of the methyl group at position 6 may provide subtle steric effects that can influence the reactivity and selectivity in certain chemical transformations. In some cases, methyl groups can direct metalation or other reactions to specific positions on the aromatic ring based on their electron-donating and steric properties.
Applications in Organic Synthesis
6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a valuable building block in organic synthesis, particularly in reactions that require functionalized pyridine components. The primary utility of this compound stems from its boronic ester functionality, which enables its participation in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The most significant application of this compound is likely in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic ester-containing compound and various organic halides or pseudohalides. The reaction proceeds through a transmetalation step where the boronic ester transfers its organic group to the palladium catalyst.
The general reaction scheme for such couplings can be represented as:
R-B(OR')₂ + R"-X → R-R" + XB(OR')₂
Where in our case, R represents the 6-methyl-3-nitro-pyridyl group, B(OR')₂ is the pinacolboronate group, R" is the coupling partner, and X is a halide or pseudohalide leaving group.
Other Synthetic Applications
Beyond Suzuki coupling, this compound could potentially be utilized in:
-
Chan-Lam coupling reactions for C-N, C-O, or C-S bond formation
-
Rhodium-catalyzed conjugate additions
-
Conversion to other functional groups through the boronic ester
-
Building blocks for heterocyclic libraries in medicinal chemistry
The nitro group present in the molecule also provides opportunities for further functionalization, such as reduction to an amine, which could expand the synthetic utility of derivatives made from this compound.
Related Compounds and Precursors
Understanding the relationship between 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and structurally related compounds can provide valuable insights into its chemistry. One such related compound is 2-Amino-5-bromo-6-methyl-3-nitropyridine (CAS# 68957-50-6), which shares the 6-methyl-3-nitro-pyridine core structure but with different substituents at positions 2 and 5 .
The comparison of these related compounds is presented in the table below:
| Property | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-Amino-5-bromo-6-methyl-3-nitropyridine |
|---|---|---|
| CAS Number | 1310384-91-8 | 68957-50-6 |
| Molecular Formula | C₁₂H₁₇BN₂O₄ | C₆H₆BrN₃O₂ |
| Molecular Weight | 264.09 g/mol | 232.03 g/mol |
| Structure | Pyridine with 6-methyl, 3-nitro, and 2-boronic ester | Pyridine with 2-amino, 3-nitro, 5-bromo, and 6-methyl |
| Synthetic Utility | Cross-coupling partner via boronic ester | Potential precursor via amino-to-boronic ester conversion |
This comparison highlights how structural modifications can significantly alter the chemical properties and synthetic applications of pyridine derivatives. The amino group in 2-Amino-5-bromo-6-methyl-3-nitropyridine could potentially be converted to various functionalities, including a boronic ester, through appropriate chemical transformations .
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